molecular formula C17H19NO2 B2749344 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide CAS No. 304675-97-6

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B2749344
CAS No.: 304675-97-6
M. Wt: 269.344
InChI Key: JEOKNHXXGPBOIV-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-methylphenoxy group and a 1-phenylethyl group attached to the acetamide moiety

Scientific Research Applications

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and describes how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, environmental impact, safety precautions, and first aid measures .

Future Directions

This could involve potential applications of the compound, areas for future research, and unsolved problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-(1-phenylethyl)amine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetamide: Lacks the 1-phenylethyl group, which may affect its biological activity.

    N-(1-phenylethyl)acetamide: Lacks the 2-methylphenoxy group, which may influence its chemical reactivity and interactions.

    2-(2-methoxyphenoxy)-N-(1-phenylethyl)acetamide: Contains a methoxy group instead of a methyl group, potentially altering its properties.

Uniqueness

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide is unique due to the presence of both the 2-methylphenoxy and 1-phenylethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOKNHXXGPBOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321270
Record name 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304675-97-6
Record name 2-(2-methylphenoxy)-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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